

# Using Ciprofibrate in primary hepatocyte culture studies

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## Compound of Interest

Compound Name: Ciprofibrate

Cat. No.: B1669075

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## Data Presentation

The following tables summarize the quantitative effects of **ciprofibrate** on key molecular and metabolic parameters in primary hepatocyte cultures.

Table 1: Dose-Dependent Effects of **Ciprofibrate** on PPAR $\alpha$  Target Gene Expression in Primary Rat Hepatocytes

Target Gene	Function	Ciprofibrate Concentration ( $\mu\text{M}$ )	Fold Change in mRNA Expression (vs. Vehicle Control)
ACOX1	Acyl-CoA Oxidase 1: Rate-limiting enzyme in peroxisomal $\beta$ -oxidation	10	~2.5
		50	~5.0
		100	~8.0
CPT1A	Carnitine Palmitoyltransferase 1A: Rate-limiting enzyme in mitochondrial fatty acid $\beta$ -oxidation	10	~2.0
		50	~3.5
		100	~5.0

Note: The fold changes are illustrative and based on typical responses observed in primary rat hepatocytes treated for 24-48 hours. Actual results may vary depending on experimental conditions and donor variability.

Table 2: Effect of **Ciprofibrate** on Cholesterol Synthesis in Primary Rat Hepatocytes

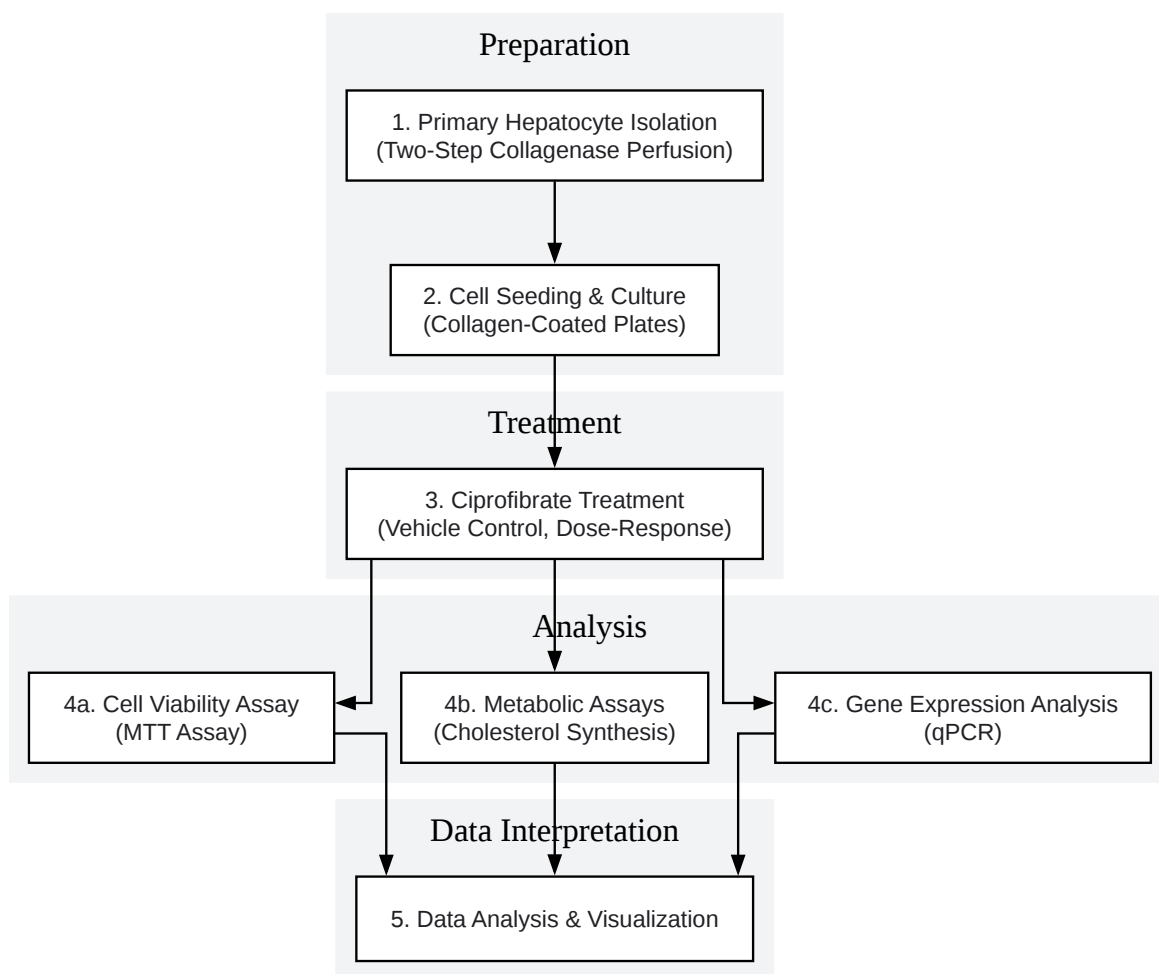
Parameter	Treatment (24 hours)	Relative Cholesterol Synthesis (%)
From [ $^{14}\text{C}$ ]acetate	Control	100 $\pm$ 6.4
	250 $\mu\text{M}$ Ciprofibrate	168 $\pm$ 2.6
From [ $^3\text{H}$ ]mevalonate	Control	100 $\pm$ 5.6
	250 $\mu\text{M}$ Ciprofibrate	141 $\pm$ 5.3

Table 3: Cytotoxicity of **Ciprofibrate** in Primary Hepatocytes (Illustrative)

Assay	Endpoint	Ciprofibrate Concentration ( $\mu\text{M}$ )	Cell Viability (%)
MTT Assay	Mitochondrial dehydrogenase activity	100	>95
250	~90		
500	~75		
1000	~50 (IC50)		

Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions, treatment duration, and the hepatocyte donor.

## Signaling Pathway and Experimental Workflow Visualization



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